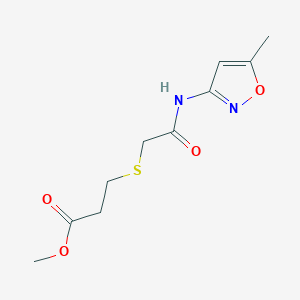![molecular formula C26H24N2O4S B2773300 2-{4-oxo-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-1-yl}-N-phenylacetamide CAS No. 895651-14-6](/img/structure/B2773300.png)
2-{4-oxo-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-1-yl}-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3-((4-isopropylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide” is a complex organic molecule. It contains several functional groups including a sulfonyl group, a quinolinone group, and an acetamide group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s challenging to propose a detailed synthesis route .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a quinolinone group suggests a bicyclic structure with a nitrogen atom in one of the rings . The sulfonyl and acetamide groups are likely attached to this bicyclic core .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group might be susceptible to nucleophilic attack, while the carbonyl group in the quinolinone ring could potentially undergo addition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like sulfonyl and acetamide could increase its solubility in polar solvents .
Aplicaciones Científicas De Investigación
Structural Aspects and Properties
Research on related compounds, such as amide-containing isoquinoline derivatives, explores their structural aspects and properties, including their ability to form gels and crystalline salts with mineral acids. These structural studies are crucial for understanding the physicochemical properties of these compounds, which can be foundational for developing new materials with specific characteristics. For instance, the formation of host–guest complexes with enhanced fluorescence emission indicates the potential for applications in sensing and imaging technologies (Karmakar, Sarma, & Baruah, 2007).
Anticancer and Antimicrobial Activities
Several novel sulfonamide derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. This research indicates the potential for these compounds to be developed into therapeutic agents for treating cancer. The most potent compounds in these studies offer insights into the structure-activity relationships that are critical for designing more effective anticancer drugs (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Therapeutic Effects in Viral Infections
Studies on anilidoquinoline derivatives have demonstrated their therapeutic efficacy in treating viral infections such as Japanese encephalitis. The antiviral and antiapoptotic effects of these compounds, as evidenced by significant decreases in viral load and increased survival rates in infected models, underscore their potential as antiviral therapies (Ghosh et al., 2008).
Electron Transport Materials for OLEDs
The development of new electron transport materials for use in phosphorescent organic light-emitting diodes (PhOLEDs) is another area of interest. Compounds with a diphenylsulfone core have been synthesized and characterized, showing high triplet energy suitable for PhOLED applications. These materials, such as those incorporating sulfonyl and quinoline units, demonstrate the potential for improving the efficiency and performance of OLED devices (Jeon, Earmme, & Jenekhe, 2014).
Mecanismo De Acción
Mode of Action
It’s known that the compound can undergo reactions with nucleophilic reagents, often accompanied by ring opening .
Biochemical Pathways
It’s known that the compound can participate in reactions leading to the formation of new heterocyclic systems
Result of Action
It’s known that the compound can form new pyrazole and isoxazole derivatives under certain conditions
Action Environment
It’s known that the compound’s reactions proceed under mild conditions (ethanol, room temperature) to form the title products with high yields .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-oxo-3-(4-propan-2-ylphenyl)sulfonylquinolin-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S/c1-18(2)19-12-14-21(15-13-19)33(31,32)24-16-28(23-11-7-6-10-22(23)26(24)30)17-25(29)27-20-8-4-3-5-9-20/h3-16,18H,17H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXLFVDIJFTLNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-TERT-BUTYL-N'-[(Z)-(4-CHLOROPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE](/img/structure/B2773218.png)
![16-chloro-4,6-dimethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13(18),14,16-tetraene-3,5-dione](/img/structure/B2773219.png)



![N-{2,2-bis[(4-methylphenyl)sulfonyl]ethenyl}aniline](/img/structure/B2773227.png)
![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2773228.png)
![2-[(2-Chlorophenyl)methyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2773230.png)
![N-(furan-2-ylmethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2773232.png)



![N-[(4-fluorophenyl)methyl]-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2773240.png)
